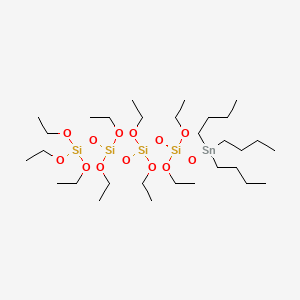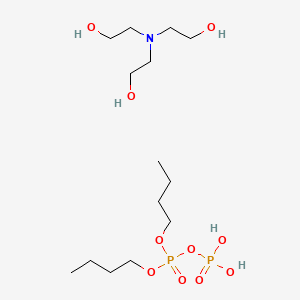
Piperidine, 1-(4-(((5-((4-fluorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 5655030 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
The synthesis of BRN 5655030 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of BRN 5655030. Optimizing these conditions is essential to achieve the desired product.
Industrial Production Methods: Industrial production of BRN 5655030 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This may include continuous flow reactors and other advanced techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
BRN 5655030 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or alkyl groups.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce different products compared to reduction or substitution.
Aplicaciones Científicas De Investigación
BRN 5655030 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: BRN 5655030 is used in industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of BRN 5655030 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: It interacts with specific enzymes, receptors, or other biomolecules, leading to a cascade of biochemical reactions.
Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
BRN 5655030 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include analogs or derivatives of BRN 5655030.
Uniqueness: The unique properties of BRN 5655030, such as its reactivity and specific applications, distinguish it from other similar compounds.
Propiedades
Número CAS |
104183-61-1 |
|---|---|
Fórmula molecular |
C23H22FN3O2S2 |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
(5E)-5-[(4-fluorophenyl)methylidene]-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22FN3O2S2/c24-18-8-4-16(5-9-18)14-20-22(29)27(23(30)31-20)15-25-19-10-6-17(7-11-19)21(28)26-12-2-1-3-13-26/h4-11,14,25H,1-3,12-13,15H2/b20-14+ |
Clave InChI |
XGDLSYPGHIDFPG-XSFVSMFZSA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=C(C=C4)F)/SC3=S |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















